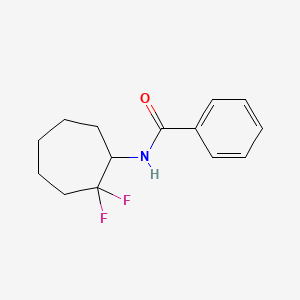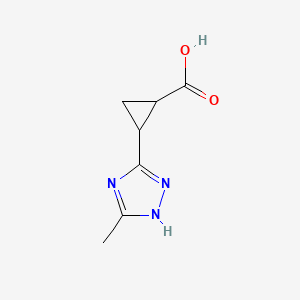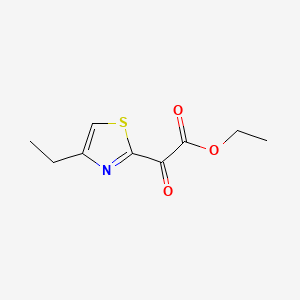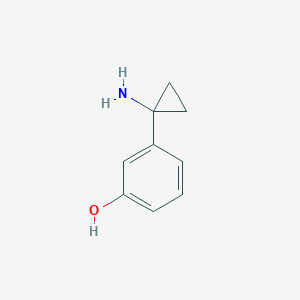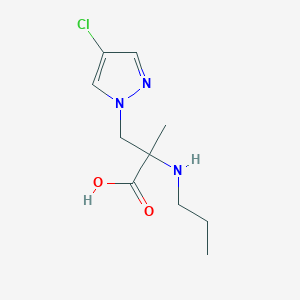
1-(2-Cyclopropylethyl)-1h-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropylethyl)-1h-indol-5-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a cyclopropyl group attached to an ethyl chain, which is further connected to the indole ring at the 1-position. The presence of the cyclopropyl group can impart unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylethyl)-1h-indol-5-amine can be achieved through several synthetic routes. One common method involves the alkylation of indole with 2-cyclopropylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the use of a Grignard reagent. In this method, 2-cyclopropylethyl magnesium bromide is prepared and then reacted with an indole derivative to form the desired product. This reaction is usually performed under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow chemistry techniques. These methods allow for better control over reaction conditions and can improve the yield and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropylethyl)-1h-indol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(2-Cyclopropylethyl)-1h-indol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylethyl)-1h-indol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
1-(2-Cyclopropylethyl)-1h-indol-5-amine can be compared with other indole derivatives, such as:
1-(2-Cyclopropylethyl)-3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxy-2(1H)-quinolinone: This compound features additional functional groups that can impart different biological activities.
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine, used in various chemical reactions.
Indole-3-acetic acid: A naturally occurring indole derivative with plant growth-regulating properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-(2-cyclopropylethyl)indol-5-amine |
InChI |
InChI=1S/C13H16N2/c14-12-3-4-13-11(9-12)6-8-15(13)7-5-10-1-2-10/h3-4,6,8-10H,1-2,5,7,14H2 |
InChI Key |
KOWWRHTUXDABEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCN2C=CC3=C2C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



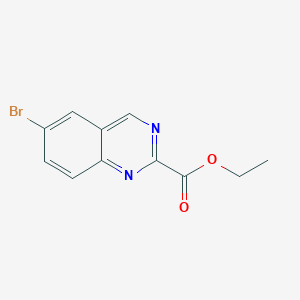

![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)

